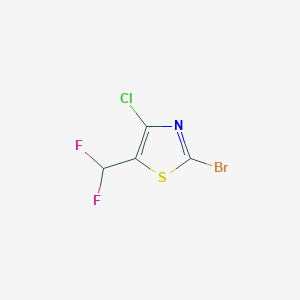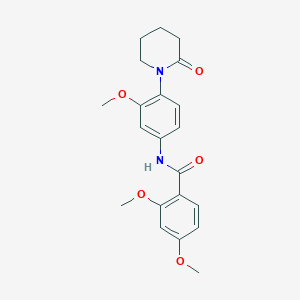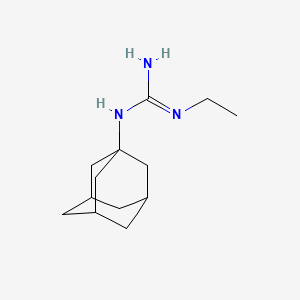![molecular formula C18H12FN3O3 B2364420 N-(4-fluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 849229-24-9](/img/structure/B2364420.png)
N-(4-fluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide, also known as FOPBAP, is a compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Aplicaciones Científicas De Investigación
Radioligand Imaging and Neuroinflammation
Research has highlighted the utility of similar fluorine-substituted compounds as selective ligands for imaging applications. For instance, derivatives like DPA-714 have been used in positron emission tomography (PET) for imaging the translocator protein (18 kDa), a marker for neuroinflammation, showcasing the compound's potential in neuroscientific research and diagnosis of neurodegenerative diseases (Dollé et al., 2008). Further studies on novel pyrazolo[1,5-a]pyrimidines, closely related to the chemical structure , have confirmed their affinity for the translocator protein 18 kDa (TSPO), emphasizing their importance in detecting early biomarkers of neuroinflammatory processes (Damont et al., 2015).
Antiviral and Antibacterial Research
The compound and its derivatives have shown promising results in antiviral and antibacterial research. A study on a similar molecule revealed its potential as an antiviral agent against COVID-19 by inhibiting SARS-CoV-2 protein, highlighting the importance of such compounds in developing antiviral drugs (Mary et al., 2020). Additionally, oxazolidinone analogs, which share structural similarities, have demonstrated broad-spectrum antibacterial activities, underscoring their utility in combating resistant bacterial infections (Zurenko et al., 1996).
Drug Design and Molecular Docking
Compounds related to "N-(4-fluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide" have been employed in the rational design of inhibitors targeting specific enzymes, such as acetohydroxyacid synthase (AHAS), pivotal in branched-chain amino acid biosynthesis. This application in drug design, supported by molecular docking and 3D quantitative structure-activity relationship (QSAR) models, showcases the potential of these compounds in creating herbicides and potentially other therapeutic agents (He et al., 2007).
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O3/c19-11-5-7-12(8-6-11)21-15(23)9-22-10-20-16-13-3-1-2-4-14(13)25-17(16)18(22)24/h1-8,10H,9H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHUAHDGLRPWMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(azepan-1-yl)phenyl]prop-2-enamide](/img/structure/B2364337.png)
![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2364338.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2364342.png)
![ethyl 4-({3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}amino)piperidine-1-carboxylate](/img/structure/B2364343.png)



![benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate](/img/structure/B2364348.png)


![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-hydroxyethyl)urea](/img/structure/B2364355.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide](/img/structure/B2364359.png)